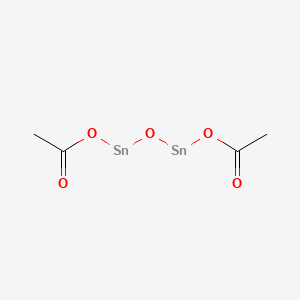
1,3-Bis(acetyloxy)distannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(acetyloxy)distannoxane, also known as 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane, is a chemical compound with the molecular formula C20H42O5Sn2 and a molecular weight of 599.97 g/mol . This organotin compound is characterized by the presence of two tin atoms connected through an oxygen bridge, with each tin atom further bonded to two butyl groups and an acetoxy group. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
1,3-Bis(acetyloxy)distannoxane can be synthesized through the reaction of dibutyltin oxide with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product . The synthetic route can be summarized as follows:
[ \text{(C_4H_9)_2SnO + (CH_3CO)_2O} \rightarrow \text{(C_4H_9)_2Sn(OCOCH_3)}_2O ]
In industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity of the product. The reaction is usually carried out in a solvent such as toluene or xylene to enhance the solubility of the reactants and facilitate the separation of the product.
Análisis De Reacciones Químicas
1,3-Bis(acetyloxy)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in various industrial applications.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Bis(acetyloxy)distannoxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(acetyloxy)distannoxane involves its ability to form stable complexes with various substrates. The tin atoms in the compound can coordinate with electron-rich species, facilitating catalytic reactions and other chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparación Con Compuestos Similares
1,3-Bis(acetyloxy)distannoxane can be compared with other organotin compounds, such as:
Dibutyltin diacetate: Similar in structure but lacks the oxygen bridge between the tin atoms.
Dibutyltin oxide: A precursor in the synthesis of this compound.
Dibutyltin dilaurate: Used as a catalyst in polyurethane production.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other organotin compounds .
Propiedades
Número CAS |
57356-15-7 |
|---|---|
Fórmula molecular |
C4H6O5Sn2 |
Peso molecular |
371.51 g/mol |
Nombre IUPAC |
acetyloxy-(acetyloxy-λ2-stannanyl)oxytin |
InChI |
InChI=1S/2C2H4O2.O.2Sn/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;;/q;;;2*+1/p-2 |
Clave InChI |
PANPIBWHNXJHND-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)O[Sn]O[Sn]OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















